
Capmatinib
Vue d'ensemble
Description
Le Capmatinib est un inhibiteur de kinase de petite molécule qui cible la tyrosine kinase réceptrice de la transition mésenchymateuse-épithéliale (MET). Il est principalement utilisé dans le traitement du cancer du poumon non à petites cellules (CPNPC) avec des mutations de saut d'exon 14 de MET . Le this compound a montré une activité antitumorale prometteuse et a été approuvé par des agences réglementaires telles que la Food and Drug Administration (FDA) des États-Unis pour cette indication .
Méthodes De Préparation
Le Capmatinib est synthétisé par une série de réactions chimiques impliquant divers réactifs et conditions. . La production industrielle du this compound implique l'optimisation de ces étapes synthétiques pour assurer un rendement et une pureté élevés. Des conditions de réaction telles que la température, le solvant et les catalyseurs sont soigneusement contrôlées pour obtenir le produit souhaité .
Analyse Des Réactions Chimiques
Le Capmatinib subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de métabolites hydroxylés, tandis que la réduction peut produire des produits désalkylés .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme un composé outil pour étudier la voie de signalisation MET et son rôle dans le développement du cancer . En biologie, le this compound est utilisé pour étudier les effets de l'inhibition de MET sur les processus cellulaires tels que la prolifération, la migration et l'apoptose . En médecine, le this compound est exploré pour son potentiel à traiter d'autres types de cancer que le CPNPC, ainsi que son utilisation dans des thérapies combinées . Dans l'industrie, le this compound est utilisé dans le développement de tests diagnostiques et de diagnostics compagnons pour les cancers MET-dépendants .
Mécanisme d'action
Le this compound exerce ses effets en se liant sélectivement à la tyrosine kinase réceptrice MET, inhibant sa phosphorylation et l'activation subséquente des voies de signalisation en aval . Cette inhibition perturbe les processus cellulaires clés tels que la prolifération, la survie et la migration, conduisant à l'apoptose dans les cellules cancéreuses MET-dysrégulées . Les principales cibles moléculaires du this compound comprennent le récepteur MET et ses effecteurs en aval, tels que les voies PI3K/AKT et RAS/MAPK .
Applications De Recherche Scientifique
Capmatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the MET signaling pathway and its role in cancer development . In biology, this compound is used to investigate the effects of MET inhibition on cellular processes such as proliferation, migration, and apoptosis . In medicine, this compound is being explored for its potential to treat other types of cancer beyond NSCLC, as well as its use in combination therapies . In industry, this compound is used in the development of diagnostic assays and companion diagnostics for MET-driven cancers .
Mécanisme D'action
Capmatinib exerts its effects by selectively binding to the MET receptor tyrosine kinase, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways . This inhibition disrupts key cellular processes such as proliferation, survival, and migration, leading to apoptosis in MET-dysregulated cancer cells . The primary molecular targets of this compound include the MET receptor and its downstream effectors, such as the PI3K/AKT and RAS/MAPK pathways .
Comparaison Avec Des Composés Similaires
Le Capmatinib est souvent comparé à d'autres inhibiteurs de MET tels que le crizotinib et le cabozantinib. Bien que les trois composés ciblent le récepteur MET, le this compound a montré des propriétés pharmacocinétiques cérébrales supérieures et une plus grande efficacité dans les modèles précliniques . Le crizotinib et le cabozantinib sont également utilisés dans le traitement des cancers MET-dépendants, mais ils ont des profils de sécurité et des mécanismes d'action différents . La capacité unique du this compound à pénétrer efficacement la barrière hémato-encéphalique et son inhibition puissante de la signalisation MET en font un ajout précieux à l'arsenal des thérapies ciblées MET .
Activité Biologique
Capmatinib is a highly selective and potent oral tyrosine kinase inhibitor (TKI) specifically targeting the MET receptor, which plays a critical role in various cancers, particularly non-small cell lung cancer (NSCLC) with MET exon 14 mutations. This article delves into the biological activity of this compound, encompassing its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.
This compound functions as a Type Ib ATP-competitive inhibitor that selectively targets the MET receptor. The compound exhibits a remarkable selectivity of over 10,000-fold for MET compared to other kinases, effectively blocking MET phosphorylation and subsequent activation of downstream signaling pathways, including those involved in cell proliferation and survival .
Pharmacodynamics and Pharmacokinetics
This compound's pharmacokinetic profile reveals linear absorption characteristics with a peak plasma concentration (C_max) achieved approximately 1-2 hours post-administration. The average inhibitory concentration (IC50) values for this compound are reported at 0.13 nM in biochemical assays and 0.3-0.7 nM in cellular assays against lung cancer cell lines . The drug has a half-life of approximately 6.5 hours and demonstrates high plasma protein binding (96%) .
Case Studies and Clinical Trials
- Phase I Study : A phase I trial evaluated this compound in patients with MET-positive solid tumors, establishing a recommended phase II dose (RP2D) of 400 mg twice daily. Among 38 patients in the dose-expansion cohort, stable disease was observed in various cancer types, including gastric cancer (22%) and hepatocellular carcinoma (46%) .
- Phase II Study : In the GEOMETRY mono-1 trial involving patients with NSCLC harboring MET exon 14 alterations, this compound achieved an objective response rate of 41% in previously treated patients and 68% in treatment-naïve patients. Notably, an intracranial response rate of 54% was documented, indicating significant CNS activity .
- Long-term Outcomes : A multi-cohort study reported sustained efficacy for this compound in advanced NSCLC with MET dysregulation, reinforcing its role as a targeted therapy option for this patient population .
Safety Profile
This compound has demonstrated a manageable safety profile across various studies. Dose-limiting toxicities were observed at higher doses (200 mg bid and 250 mg bid), but no significant adverse effects were reported at the RP2D of 400 mg bid . Common adverse events included gastrointestinal disturbances and fatigue but were generally well tolerated.
Data Summary
Study | Patient Population | Dose | Overall Response Rate | Notable Findings |
---|---|---|---|---|
Phase I | MET-positive solid tumors | 400 mg bid | Stable disease in 22% (gastric) | Well tolerated; DLT at higher doses |
GEOMETRY mono-1 | NSCLC with METex14 alterations | 400 mg bid | 41% (treated), 68% (naïve) | Significant CNS activity |
Long-term Outcomes | Advanced NSCLC | 400 mg bid | Sustained efficacy | Supports this compound as targeted therapy |
Propriétés
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20/h2-9,11-13H,10H2,1H3,(H,25,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOLIMKSCNQPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145595 | |
Record name | Capmatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Aberrant activation of c-Met has been documented in many cancers, including non-small cell lung cancer (NSCLC). Mutations that result in the skipping of _MET_ exon 14 lead to the formation of a mutant c-Met with a missing regulatory domain - these mutant proteins have a reduced ability to negatively regulate, leading to a pathological increase in their downstream activity. Capmatinib inhibits the phosphorylation of both wild-type and mutant variants of c-Met triggered by the binding of its endogenous ligand, hepatocyte growth factor - in doing so, it prevents c-Met-mediated phosphorylation of downstream signaling proteins, as well as the proliferation and survival of c-Met-dependent tumor cells. | |
Record name | Capmatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1029712-80-8 | |
Record name | Capmatinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029712-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Capmatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029712808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capmatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Capmatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-N-methyl-4-[7-[(quinolin-6-yl)methyl]imidazo[1,2-b]-[1,2,4]triazin-2-yl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPMATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY34L4F9OZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.